molecular formula C10H12O3 B185445 2,5-Dimethylphenoxyacetic Acid CAS No. 7356-41-4

2,5-Dimethylphenoxyacetic Acid

Cat. No. B185445
CAS RN: 7356-41-4
M. Wt: 180.2 g/mol
InChI Key: RSJMMLSDGNQOEO-UHFFFAOYSA-N
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Description

“2,5-Dimethylphenoxyacetic Acid” is a chemical compound with the linear formula C10H12O3 . It has a molecular weight of 180.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethylphenoxyacetic Acid” is represented by the linear formula C10H12O3 . The molecular weight of this compound is 180.205 .

Scientific Research Applications

Toxicity and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is a herbicide commonly used in agriculture and urban activities for pest control. Studies have highlighted its toxicological and mutagenic properties. The research trends focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impact on non-target species, especially aquatic ones. Efforts are concentrated on molecular biology, gene expression, exposure assessment in humans or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).

Biological Monitoring

Biological monitoring of workers exposed to 2,4-D, specifically via urinalysis, has been conducted to track the absorption and excretion of the herbicide. It's revealed that exposure levels can vary significantly, and continuous exposure leads to an accumulation of the herbicide in the body. The study suggested that the excretion of 2,4-D does not return to zero even after a period of non-exposure (Knopp & Glass, 1991).

Health Risks

Exposure to 2,4-D has been linked to an increased risk of non-Hodgkin lymphoma (NHL) in high-exposure groups. This association has been a subject of systematic reviews and meta-analyses, bringing new evidence and highlighting the need for more research in this area (Smith et al., 2017).

Environmental Behavior and Microbial Biodegradation

2,4-D's behavior in agricultural environments and the role of microorganisms in its degradation have been reviewed. The study stresses the importance of microbial remediation processes to prevent pollution and protect public health. It also highlights the main characteristics of herbicides based on 2,4-D and their degradation metabolite, 2,4-dichlorophenol (2,4-DCP) (Magnoli et al., 2020).

Herbicide Impact on Ecosystems

The widespread use of 2,4-D in agriculture makes it a prevalent pollutant. Non-target organisms are exposed to this herbicide in various ways, potentially causing toxic effects based on dose, exposure frequency, and host factors. Studies call for a better understanding of 2,4-D's environmental fate, accumulation, and the impacts of its continuous low-level exposure to generate reliable data for formulating new regulations and policies (Islam et al., 2017).

Safety and Hazards

“2,5-Dimethylphenoxyacetic Acid” is harmful if swallowed . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor .

properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMMLSDGNQOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223761
Record name 2,5-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenoxyacetic Acid

CAS RN

7356-41-4
Record name 2-(2,5-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7356-41-4
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Record name 2,5-Xylyloxyacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7356-41-4
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Record name 7356-41-4
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Record name 2,5-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-xylyloxyacetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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